molecular formula C19H15N3OS3 B6484236 3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one CAS No. 438574-39-1

3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one

Cat. No.: B6484236
CAS No.: 438574-39-1
M. Wt: 397.5 g/mol
InChI Key: YIYJZJCNJNUCLB-UHFFFAOYSA-N
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Description

3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the thiazole and pyrimidine derivative family. These compounds are known for their diverse biological activities and are often studied for their potential medicinal properties. The unique structure of this compound, which includes both thiazole and pyrimidine rings, makes it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

6-phenyl-3-(2-phenylethyl)-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c23-17-15-16(20-18(24)22(17)14-9-5-2-6-10-14)21(19(25)26-15)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJZJCNJNUCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C(=S)N3)C4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve yields . This method involves using microwave irradiation to heat the reaction mixture, which can significantly speed up the reaction process.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiazole or pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as DNA gyrase B, which is involved in bacterial DNA replication . It may also interact with receptors or proteins involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenethyl-6-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-D]pyrimidin-7(4H)-one is unique due to its dual thiazole and pyrimidine structure, which imparts a combination of biological activities not commonly found in other compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

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